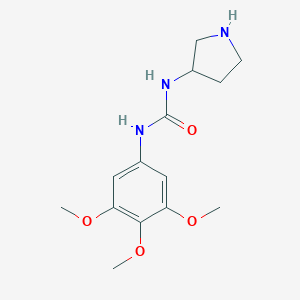
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective κ-opioid receptor agonists, which are known to have analgesic and antinociceptive effects.
Aplicaciones Científicas De Investigación
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and antinociceptive effects in animal models of pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Mecanismo De Acción
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea is a selective κ-opioid receptor agonist. It binds to the κ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. It is believed that the analgesic and antinociceptive effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea are mediated through its action on the κ-opioid receptor.
Efectos Bioquímicos Y Fisiológicos
In addition to its analgesic and antinociceptive effects, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for drug addiction. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its selectivity for the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. One area of research is the development of more potent and selective κ-opioid receptor agonists for the treatment of pain and other conditions. Another area of research is the investigation of the potential use of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in the treatment of drug addiction and inflammatory conditions. Finally, there is a need for further research on the biochemical and physiological effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with urea in the presence of a catalytic amount of sodium methoxide to yield the final product, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. The purity of the compound is confirmed by HPLC analysis.
Propiedades
Número CAS |
18471-34-6 |
|---|---|
Nombre del producto |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea |
Fórmula molecular |
C14H21N3O4 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18) |
Clave InChI |
KHQVZQWUQCNGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
Sinónimos |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




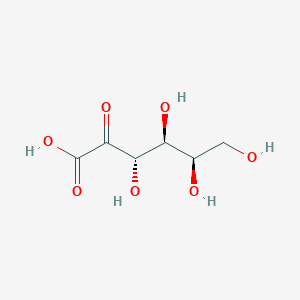

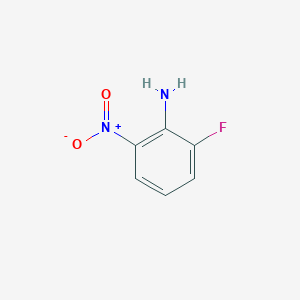
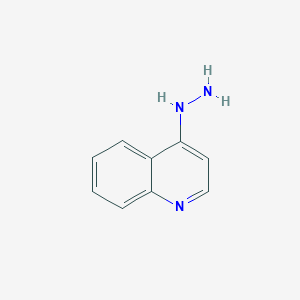
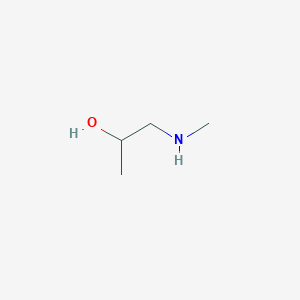
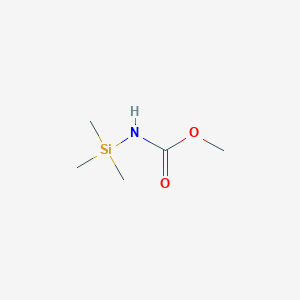
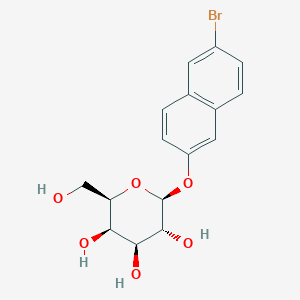
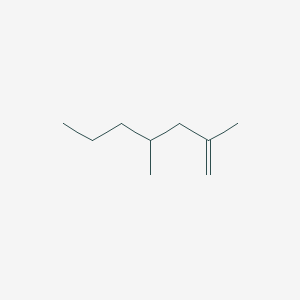
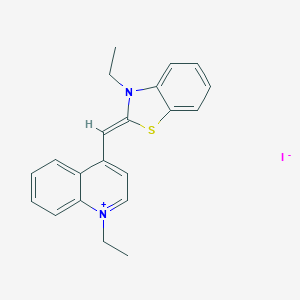
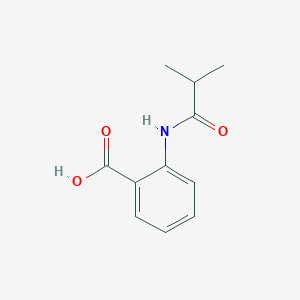
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
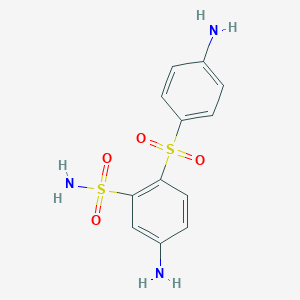
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)